molecular formula C24H28N4OS B2463048 N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1396855-66-5

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2463048
CAS No.: 1396855-66-5
M. Wt: 420.58
InChI Key: HPNCAXJVGKWWIO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
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Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-7-8-21-22(13-17)30-24(26-21)28-15-19(16-28)23(29)25-20-9-11-27(12-10-20)14-18-5-3-2-4-6-18/h2-8,13,19-20H,9-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNCAXJVGKWWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H24N2S\text{C}_{19}\text{H}_{24}\text{N}_2\text{S}

Key characteristics include:

  • Molecular Weight : Approximately 312.47 g/mol
  • Functional Groups : Contains a benzylpiperidine moiety and a benzothiazole ring, which are known for their pharmacological significance.

This compound exhibits various pharmacological activities primarily through modulation of neurotransmitter systems and receptor interactions.

Key Mechanisms:

  • Receptor Binding : The compound may act as an antagonist or modulator at specific receptor sites, influencing neurotransmitter release.
  • Inhibition of Enzymatic Activity : Research indicates potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)19.9
Compound BOVCAR-3 (Ovarian)75.3
Compound CCOV318 (Ovarian)50.0

These findings suggest that the compound's structural components contribute to its effectiveness against cancer cells by inducing apoptosis or inhibiting cell proliferation.

Neuropharmacological Effects

The benzylpiperidine structure is associated with various neuropharmacological effects. Studies indicate that similar compounds can modulate dopamine and serotonin receptors, leading to potential applications in treating mood disorders and neurodegenerative diseases.

Study 1: CCR3 Antagonism

A related compound was investigated for its ability to act as a CCR3 antagonist. The study found that modifications in the piperidine structure enhanced binding affinity and functional antagonism:

  • Binding Affinity : Improved from micromolar to low nanomolar range.
  • Functional Assay : Demonstrated significant inhibition of eotaxin-induced calcium mobilization in human eosinophils.

Study 2: Antitumor Activity

A series of benzothiazole derivatives were evaluated for their antitumor properties. The results indicated that modifications to the azetidine core could enhance cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(1-benzylpiperidin-4-yl)-1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxamide, and how can reaction parameters be controlled to improve yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. For example, piperidine and benzothiazole precursors may require activation via carbodiimide-mediated amide bond formation (e.g., using EDCI or DCC) . Solvent selection (e.g., DMF or DCM) and temperature control (e.g., 0–25°C) are critical to minimize side reactions. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures product integrity. Yield optimization may involve adjusting stoichiometric ratios of azetidine-3-carboxylic acid derivatives and benzylpiperidine intermediates .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for benzothiazole and benzyl groups) and piperidine/azetidine backbone protons (δ 1.5–4.0 ppm). Compare with reference spectra of analogous compounds, such as tert-butyl piperidinecarboxylates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should confirm the molecular ion ([M+H]+) with an exact mass matching theoretical values (e.g., ±2 ppm deviation).
  • IR Spectroscopy : Look for amide C=O stretches (~1650–1700 cm⁻¹) and benzothiazole C-S/C=N vibrations (~650–750 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related piperidine derivatives, use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact due to potential neurotoxicity (observe GHS hazard codes H302/H315). Store at 2–8°C under inert gas (argon) to prevent degradation . Emergency procedures should include decontamination with ethanol/water mixtures and medical consultation for exposure .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring (e.g., 6-methyl vs. 6-fluoro) influence the compound’s biological activity or receptor binding?

  • Methodological Answer : Perform comparative SAR studies using analogs with varied substituents. For example, replace the 6-methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) and assess binding affinity via radioligand assays (e.g., Ki values for receptor targets). Computational docking (e.g., AutoDock Vina) can model interactions with binding pockets, correlating steric/electronic effects with activity .

Q. What experimental approaches resolve contradictions in solubility and stability data across different studies?

  • Methodological Answer :

  • Solubility : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4 or simulated gastric fluid) with HPLC quantification. Compare with literature values for structurally related carboxamides .
  • Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Identify degradation products (e.g., hydrolysis of the azetidine ring) and adjust formulation buffers (e.g., citrate vs. phosphate) to enhance stability .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., octanol/water partitioning) and modify substituents (e.g., introduce polar groups on the benzyl moiety) to balance membrane permeability and solubility .
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., piperidine N-debenzylation). Introduce deuterium or fluorine atoms to block oxidative pathways .

Data Contradiction Analysis

Q. Discrepancies in reported NMR chemical shifts: How to troubleshoot?

  • Methodological Answer : Variations may arise from solvent (CDCl3 vs. DMSO-d6) or concentration effects. Re-run NMR under identical conditions to published data (e.g., 400 MHz, 25°C) and verify using 2D techniques (COSY, HSQC) to assign overlapping signals . Cross-check with computational predictions (e.g., ACD/Labs or ChemDraw).

Q. Conflicting biological activity Are these due to assay variability or compound impurities?

  • Methodological Answer : Perform orthogonal assays (e.g., functional cAMP vs. calcium flux assays) to confirm target engagement. Analyze batch purity via LC-MS (≥95% by area) and quantify trace impurities (e.g., unreacted benzothiazole precursors) that may antagonize activity .

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